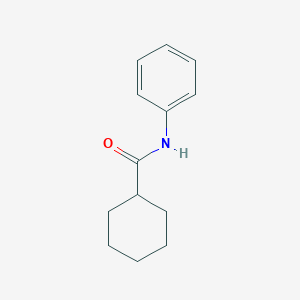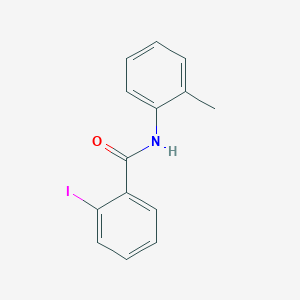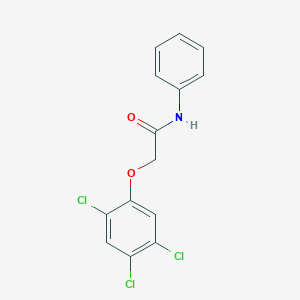
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide, also known as Propanil, is a herbicide that is widely used in agriculture to control weeds in rice paddies, wheat fields, and other crops. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. In
Mécanisme D'action
The mechanism of action of N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide involves the inhibition of photosynthesis in plants. It works by blocking the production of chlorophyll, which is essential for photosynthesis. This leads to a reduction in the plant's ability to produce energy, ultimately resulting in its death.
Effets Biochimiques Et Physiologiques
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have minimal toxicity to non-target organisms, including humans and animals. However, studies have shown that exposure to high levels of the herbicide can lead to liver and kidney damage in animals. In addition, it has been shown to have a negative impact on soil microorganisms, which can affect the overall health of the soil.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. In addition, it has a low toxicity to non-target organisms, which makes it a safer option for lab experiments. However, its effectiveness as a herbicide can also be a limitation, as it may not be suitable for all types of plant research.
Orientations Futures
There are several future directions for the study of N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide. One area of research could focus on the development of new herbicides that are more effective and have fewer negative impacts on the environment. Another area of research could explore the potential use of N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide in combination with other herbicides to improve weed control. Finally, research could focus on the impact of N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide on soil health and the development of new methods for mitigating any negative effects.
Méthodes De Synthèse
The synthesis of N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenoxyacetic acid with aniline in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound. This method of synthesis is relatively simple and cost-effective, making N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide a widely available herbicide.
Applications De Recherche Scientifique
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. In addition, it has been shown to have a low toxicity to non-target organisms, making it a popular choice for weed control in agriculture.
Propriétés
Numéro CAS |
19039-77-1 |
|---|---|
Nom du produit |
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide |
Formule moléculaire |
C14H10Cl3NO2 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-10-6-12(17)13(7-11(10)16)20-8-14(19)18-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |
Clé InChI |
XIOYHZPQIMEZAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Autres numéros CAS |
19039-77-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



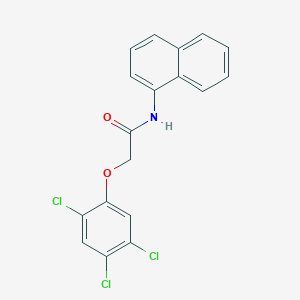
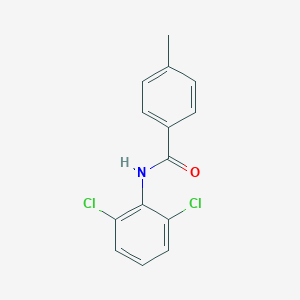

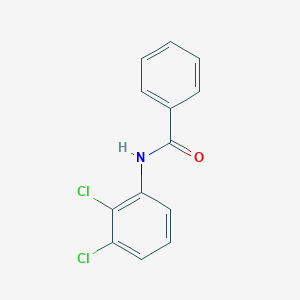
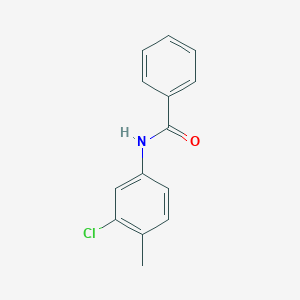

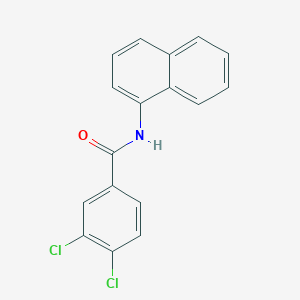



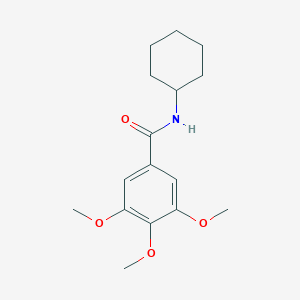
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
